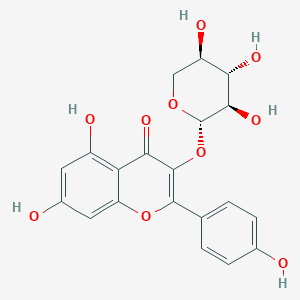![molecular formula C21H20O13 B1256305 (3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate CAS No. 82958-44-9](/img/structure/B1256305.png)
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
Descripción general
Descripción
The specific compound requested is not directly mentioned in available literature. Research in related areas focuses on synthetic methodologies, structural analysis through techniques such as X-ray crystallography, and the exploration of chemical and physical properties of related compounds.
Synthesis Analysis
- Research demonstrates various synthetic routes for similar compounds, including one-step synthesis methods and reactions involving condensation processes. These methodologies might be applicable or provide insights into the synthesis of the requested compound (Shestopalov, Emelianova, & Nesterov, 2003).
Molecular Structure Analysis
- The molecular and crystal structures of related compounds have been established using X-ray diffraction analysis. This technique offers detailed insights into the arrangement of atoms within a molecule and its three-dimensional shape (Wang, Zeng, Shi, Wei, & Zong, 2005).
Chemical Reactions and Properties
- Various chemical reactions, including cyclization and acylation, play critical roles in synthesizing complex molecules. These reactions not only extend the chemical diversity of these compounds but also influence their overall properties and potential applications (Reddy & Nagaraj, 2008).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystallinity, of similar compounds have been studied to understand their behavior in different environments. These properties are crucial for determining the compound's applications and handling requirements (Özdemir, Dinçer, Koca, Yıldırım, & Büyükgüngör, 2009).
Chemical Properties Analysis
- Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the compound's functionality and potential as a reactant or product in chemical reactions. Studies often focus on the electronic structure, bonding, and reaction mechanisms (Agekyan & Mkryan, 2015).
Aplicaciones Científicas De Investigación
Biotransformation and Biological Activities
- Biotransformation of Gallic Acid : A study on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 reported the production of new glucosidated compounds with potential pharmacological and toxicological properties. This research illustrates the utility of microbial cultures in generating mammalian metabolites of phenolic compounds, which could be relevant for investigating the pharmacological properties of complex molecules like the one (Hsu et al., 2007).
Chemical Synthesis and Evaluation
- Synthesis of Novel Compounds : Another study focused on the synthesis and biological evaluation of novel R1, R2 substituted pyrazole-based heterocycles attached to sugar moieties. These compounds were tested for anti-diabetic activity, showcasing the process of creating new molecular frameworks that could be applicable for designing compounds with specific therapeutic activities (Vaddiraju et al., 2022).
Antibacterial and Cytotoxic Activities
- Novel Triazolyl Pyranochromen-2(1H)-ones : Research on the synthesis of triazolyl pyranochromen-2(1H)-one derivatives revealed compounds with moderate antibacterial activity. Such studies are critical for developing new antimicrobial agents and may offer insights into the potential antibacterial properties of structurally complex compounds (Kumar et al., 2016).
Exploration of New Metabolites
- Isolation of New Metabolites : The culture of Macrophoma commelinae yielded new metabolites with unique structures. This example underscores the importance of exploring natural sources for discovering new compounds, which could be relevant for understanding the properties and applications of complex molecules like "(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate" (Sakurai et al., 1988).
Propiedades
IUPAC Name |
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c1-31-17-10(24)4-7-12(15(17)27)18-19(34-21(7)30)16(28)14(26)11(33-18)5-32-20(29)6-2-8(22)13(25)9(23)3-6/h2-4,11,14,16,18-19,22-28H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRRULDABVKKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3R,3'R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B1256223.png)
![[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1256224.png)
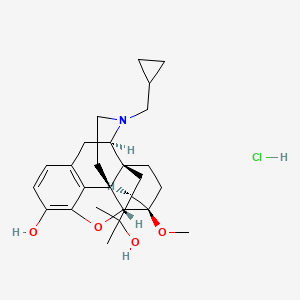
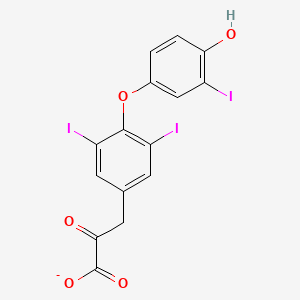
![(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B1256230.png)
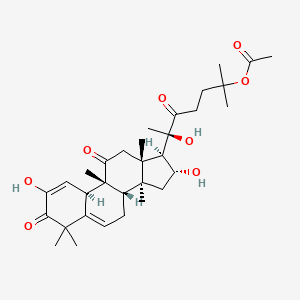
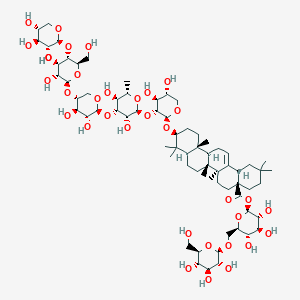
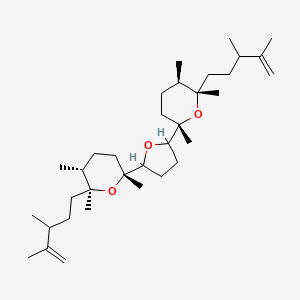
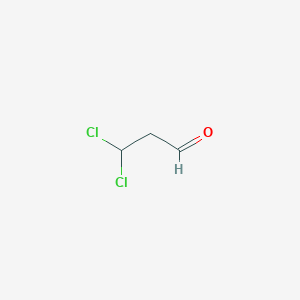
![(8E)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-8-propylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1256239.png)
![N-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1256240.png)
![(8R,9S,10R,13S,14S)-3,10,13-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1256241.png)
![(1R,2S,6S,9S,10S,11S,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol](/img/structure/B1256243.png)
